N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 929372-44-1
VCID: VC11944692
InChI: InChI=1S/C25H21NO4/c1-15-4-6-18(7-5-15)25(28)26-19-10-13-22-21(14-19)16(2)24(30-22)23(27)17-8-11-20(29-3)12-9-17/h4-14H,1-3H3,(H,26,28)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)OC
Molecular Formula: C25H21NO4
Molecular Weight: 399.4 g/mol

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

CAS No.: 929372-44-1

Cat. No.: VC11944692

Molecular Formula: C25H21NO4

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide - 929372-44-1

Specification

CAS No. 929372-44-1
Molecular Formula C25H21NO4
Molecular Weight 399.4 g/mol
IUPAC Name N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
Standard InChI InChI=1S/C25H21NO4/c1-15-4-6-18(7-5-15)25(28)26-19-10-13-22-21(14-19)16(2)24(30-22)23(27)17-8-11-20(29-3)12-9-17/h4-14H,1-3H3,(H,26,28)
Standard InChI Key BHDXUWZVTKJZJZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC=C(C=C4)OC

Introduction

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including potential antimicrobial and anticancer properties. The compound combines a benzofuran core with a methoxybenzoyl group and a 4-methylbenzamide moiety, contributing to its unique chemical and biological characteristics.

Synthesis and Chemical Reactions

The synthesis of benzofuran derivatives typically involves multi-step organic reactions. While specific synthesis details for N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide are not available, similar compounds are often synthesized using palladium-catalyzed coupling reactions or other methods that optimize reaction conditions such as temperature and solvent choice .

Synthesis StepDescription
Starting MaterialsBenzofuran derivatives, 4-methoxybenzoyl chloride, and 4-methylbenzamine
Reaction ConditionsPalladium catalysts, solvents like ethanol or DMF, and controlled temperature
Product IsolationRecrystallization or chromatography to purify the final product

Biological Activity and Applications

Benzofuran derivatives are known for their potential biological activities, including antimicrobial and anticancer effects . The specific biological activity of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide would depend on its ability to interact with biological targets such as enzymes or receptors. Preliminary studies on similar compounds suggest that these interactions can modulate cellular pathways associated with disease processes, indicating potential applications in drug development.

Potential Biological ActivityDescription
Antimicrobial ActivityInhibition of microbial growth through interaction with essential enzymes
Anticancer ActivityInhibition of cancer cell proliferation by targeting specific cellular pathways

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